

In vivo toxicology studies of N,3-dimethyl-1,3thiazolidin-2-imine

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Compound of Interest

N,3-dimethyl-1,3-thiazolidin-2imine

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Comparative In Vivo Toxicology of Thiazolidine Derivatives

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo toxicology of thiazolidine derivatives, with a focus on compounds structurally related to **N,3-dimethyl-1,3-thiazolidin-2-imine**. Due to the limited availability of public toxicological data for **N,3-dimethyl-1,3-thiazolidin-2-imine**, this document leverages data from analogous compounds, namely 2-amino-2-thiazoline (a tautomer of the parent 2-iminothiazolidine scaffold), thiazolidinediones (TZDs), and thiazolidin-4-ones. This comparative approach allows for an informed initial assessment of potential toxicological profiles.

Comparative Toxicological Data

The following table summarizes the available toxicological data for different classes of thiazolidine derivatives. It is important to note that toxicity can be highly dependent on the specific substitutions on the thiazolidine ring.



Compoun d Class	Compoun d Examples	Assay Type	Species	Route of Administr ation	Key Findings	GHS Category (where applicabl e)
2-Imino- 1,3- Thiazolidin es	2-Amino-2- thiazoline	Acute Oral Toxicity	Not Specified	Oral	Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[1]	Category 4[1]
Thiazolidin ediones (TZDs)	Troglitazon e	Hepatotoxi city in Clinical Trials	Human	Oral	Associated with severe hepatotoxic ity and liver failure, leading to its withdrawal from the market.[3]	Not Applicable
Rosiglitazo ne, Pioglitazon e	Hepatotoxi city in Clinical Trials	Human	Oral	Lower incidence of hepatotoxic ity compared to troglitazon e, but still a risk. ALT	Not Applicable	



				elevations above 3 times the upper limit of normal occurred in ~0.25% of patients.[3]	
Novel TZD Derivatives (C40, C81)	Acute Oral Toxicity (OECD 425)	Rat	Oral	C40 was classified as GHS Category 5 and C81 as Category 4, with no evident toxic effects observed. [5]	Category 4 & 5[5]



					Some derivatives showed low toxicity against non- cancerous	
Thiazolidin-	Various	In vitro	Human	Not	cell lines,	Not
4-ones	Derivatives	Cytotoxicity	Cell Lines	Applicable	indicating a potentially favorable safety profile for certain substitution s.[6][7]	Applicable

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of toxicological data. Below are protocols for key in vivo experiments.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is designed to classify a substance for its acute oral toxicity based on a stepwise procedure with a minimal number of animals.[8][9][10][11][12]

- 1. Principle: A stepwise procedure is used where a group of three animals of a single sex (typically females) is dosed at a defined starting dose level (e.g., 5, 50, 300, or 2000 mg/kg). [12] The outcome of this initial test determines the next step:
- If mortality is observed, the test is repeated with a lower dose.
- If no mortality is observed, the test is repeated with a higher dose. This process continues until the dose causing mortality or the highest dose level with no observed effects is



identified, allowing for classification into a GHS category.[9]

2. Animal Selection and Preparation:

- Species: Healthy, young adult rodents (usually rats) are used. Females are generally
 preferred as they are often slightly more sensitive.[12]
- Acclimatization: Animals are acclimatized to the laboratory conditions for at least five days before the study.
- Fasting: Animals are fasted (food, but not water, is withheld) overnight before dosing.
- 3. Dose Administration:
- The test substance is typically administered orally via gavage in a single dose.
- The volume administered should generally not exceed 1 mL/100g of body weight for aqueous solutions.[9]
- 4. Observation Period:
- Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior such as tremors, convulsions, salivation, diarrhea), and changes in body weight for up to 14 days.[8][11]
- Special attention is given to the first 24 hours post-dosing.
- 5. Necropsy:
- At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

In Vivo Genotoxicity Assays

Genotoxicity assays are performed to detect compounds that can induce genetic damage. A standard battery of tests is often required for regulatory submissions.[13][14]

1. In Vivo Micronucleus Assay:



- Principle: This test identifies substances that cause cytogenetic damage, leading to the
 formation of micronuclei in erythrocytes. Micronuclei are small nuclei that form from
 chromosome fragments or whole chromosomes that are not incorporated into the main
 nucleus during cell division.
- Procedure: The test substance is administered to the animal (usually a rodent). Bone marrow
 or peripheral blood is collected at appropriate time points, and the frequency of
 micronucleated polychromatic erythrocytes is determined.[15]
- 2. In Vivo Comet Assay (Single Cell Gel Electrophoresis):
- Principle: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[15][16]
- Procedure: Animals are treated with the test substance, and tissues of interest (e.g., liver, stomach) are collected.[17] The cell nuclei are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates further from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.[15][17]

Visualizations

Experimental Workflow and Signaling Pathways

Caption: Workflow for the Acute Toxic Class Method (OECD 423).

Caption: PPARy signaling pathway activated by thiazolidinediones.

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